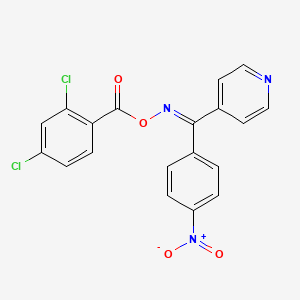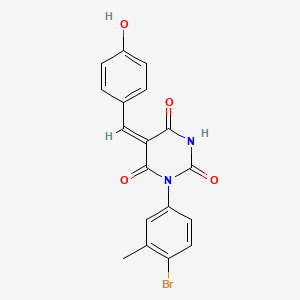
2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrole-3-carbaldehyde thiosemicarbazone
描述
DMP 323 is a thiosemicarbazone compound that has been synthesized and studied for its potential use as an anti-cancer agent. It has been shown to have promising activity against a variety of cancer cell lines, including breast, lung, and colon cancer. The compound works by binding to and inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation.
作用机制
DMP 323 works by binding to the active site of ribonucleotide reductase, an enzyme that is essential for DNA synthesis and cell proliferation. By inhibiting the activity of this enzyme, DMP 323 prevents cancer cells from dividing and growing. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMP 323 has been shown to have a variety of biochemical and physiological effects in cancer cells. It has been shown to inhibit the activity of ribonucleotide reductase, induce cell cycle arrest and apoptosis, and inhibit the production of reactive oxygen species. The compound has also been shown to have anti-inflammatory and anti-angiogenic effects.
实验室实验的优点和局限性
One of the main advantages of DMP 323 is its potential as a novel anti-cancer agent. It has been shown to be effective against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. The compound also has low toxicity and is well-tolerated in animal studies.
However, there are also some limitations to using DMP 323 in lab experiments. The compound is difficult to synthesize and purify, which can make it challenging to obtain in large quantities. Additionally, the mechanism of action of DMP 323 is not fully understood, which can make it difficult to design experiments to test its effectiveness.
未来方向
Despite these limitations, there are still many potential future directions for research on DMP 323. One area of focus could be on optimizing the synthesis and purification methods for the compound, in order to make it more readily available for use in lab experiments. Another area of focus could be on understanding the mechanism of action of DMP 323 in more detail, in order to design more effective experiments to test its effectiveness. Additionally, there is potential for further research on the use of DMP 323 in combination with other anti-cancer agents, in order to maximize its effectiveness against cancer cells.
科学研究应用
DMP 323 has been extensively studied for its potential applications in cancer research. It has been shown to be effective against a variety of cancer cell lines, including those that are resistant to conventional chemotherapy. The compound has also been shown to have synergistic effects when used in combination with other anti-cancer agents, such as cisplatin and doxorubicin.
属性
IUPAC Name |
[(E)-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]methylideneamino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4S/c1-10-5-4-6-14(7-10)19-11(2)8-13(12(19)3)9-17-18-15(16)20/h4-9H,1-3H3,(H3,16,18,20)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWDDZXJHUIEOE-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)C=NNC(=S)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C(=CC(=C2C)/C=N/NC(=S)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-2-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylidene}hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[3-nitro-4-(1-pyrrolidinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3910495.png)
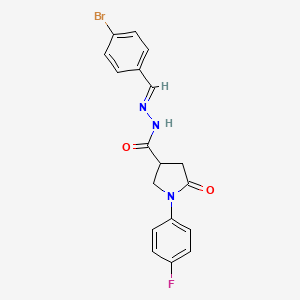
![N'-[(4-tert-butylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3910504.png)
![2-hydroxy-N'-({5-[(1-phenyl-1H-tetrazol-5-yl)thio]-2-furyl}methylene)benzohydrazide](/img/structure/B3910505.png)
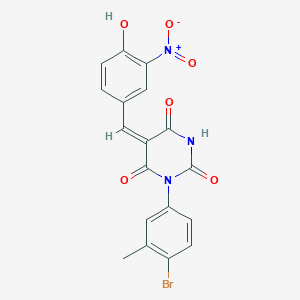

![{4-[2-(methoxymethyl)-1,3-benzoxazol-5-yl]phenyl}methanol](/img/structure/B3910516.png)

![N'-[2-(4-morpholinyl)-5-nitrobenzylidene]-2-pyridinecarbohydrazide](/img/structure/B3910525.png)
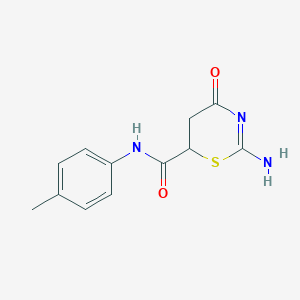
![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(2-oxo-2-phenylethyl)acetamide]](/img/structure/B3910560.png)
![2-(1-naphthyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide](/img/structure/B3910565.png)
